

Application Notes and Protocols for JNJ-63576253 In Vivo Studies

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Compound of Interest

Compound Name: JNJ-63576253

Cat. No.: B2571259

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These application notes provide a comprehensive overview of the in vivo administration of **JNJ-63576253**, a potent, orally active full antagonist of the androgen receptor (AR). The following protocols are based on preclinical studies in rodent models of castration-resistant prostate cancer (CRPC) and are intended to guide researchers in designing and executing their own in vivo experiments.

JNJ-63576253 has demonstrated significant efficacy in inhibiting tumor growth in xenograft models and modulating androgen-sensitive organ weights in pharmacodynamic assays.[1][2] It is a valuable tool for investigating AR signaling, particularly in the context of resistance to other AR-targeted therapies due to mutations in the AR ligand-binding domain, such as the F877L mutation.[1][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies with **JNJ**-63576253.

Table 1: In Vivo Efficacy of JNJ-63576253 in Prostate Cancer Xenograft Models



Animal Model	Cell Line	Treatme nt	Dosage	Adminis tration Route	Dosing Frequen cy	Duratio n	Tumor Growth Inhibitio n (TGI)
Castrate d male SHO mice	LNCaP AR/cs	JNJ- 6357625 3	30 mg/kg	Oral	Once daily	3 weeks	78%
Castrate d male SHO mice	LNCaP F877L	JNJ- 6357625 3	30 mg/kg	Oral	Once daily	3 weeks	>58%
Castrate d male SHO mice	LNCaP F877L	JNJ- 6357625 3	50 mg/kg	Oral	Once daily	3 weeks	>58%
Castrate d SHO mice	LNCaP SRα F877L	JNJ- 6357625 3	30 mg/kg	Oral	Once daily	72 days	87%

Table 2: Pharmacodynamic Effects of JNJ-63576253 in the Rat Hershberger Assay



Animal Model	Co- adminis tered Agent	Treatme nt	Dosage	Adminis tration Route	Dosing Frequen cy	Duratio n	Effect on Androg en- Sensitiv e Organs (ASOs)
Castrate d male rats	Testoster one Propionat e (0.4 mg/kg, s.c.)	JNJ- 6357625 3	10 mg/kg	Oral	Once daily	10 days	Not statistical ly significan t
Castrate d male rats	Testoster one Propionat e (0.4 mg/kg, s.c.)	JNJ- 6357625 3	30 mg/kg	Oral	Once daily	10 days	Significa nt inhibition of weight gain
Castrate d male rats	Testoster one Propionat e (0.4 mg/kg, s.c.)	JNJ- 6357625 3	50 mg/kg	Oral	Once daily	10 days	Significa nt inhibition of weight gain

Table 3: Pharmacokinetic Parameters of JNJ-63576253 in Mice



Animal Model	Dosage	Administrat ion Route	Bioavailabil ity (F)	Cmax	T1/2
CD-1 male mice	10 mg/kg	Oral	45%	0.66 μΜ	-
CD-1 male mice	2 mg/kg	Intravenous	-	-	5.99 h

Experimental Protocols

Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a Prostate Cancer Xenograft Model

This protocol describes the methodology for assessing the antitumor activity of **JNJ-63576253** in a subcutaneous xenograft model using human prostate cancer cell lines.

- 1. Animal Models and Housing:
- Use 6- to 8-week-old castrated male severe combined immunodeficient (SCID) or similar immunocompromised mice (e.g., SHO SCID Hairless Outbred).[1]
- House animals in sterile, ventilated cages under pathogen-free conditions.[1]
- Maintain a 12-hour light/dark cycle and provide ad libitum access to autoclaved food and reverse osmosis water.[2]
- 2. Cell Preparation and Tumor Implantation:
- Culture human prostate cancer cells (e.g., LNCaP F877L or LNCaP AR/cs) under standard conditions.
- Prepare a cell suspension in an appropriate medium (e.g., Matrigel).
- Subcutaneously inject approximately 0.5 mL of the cell suspension into the right flank of each mouse.[2]
- 3. Tumor Growth Monitoring and Randomization:
- Allow tumors to establish and grow to a predetermined size (e.g., ~250 mm³).[2]
- Measure tumor volumes twice weekly using digital calipers.



- Once tumors reach the desired size, randomize mice into treatment groups (n=9-10 per group).[1]
- 4. Drug Preparation and Administration:
- Formulate JNJ-63576253 in a suitable vehicle, such as 20% (2-hydroxypropyl)-β-cyclodextrin (HPBCD).[1][2]
- Administer JNJ-63576253 orally (p.o.) via gavage once daily at the desired dosage (e.g., 30 mg/kg or 50 mg/kg).[1]
- The vehicle control group should receive the formulation vehicle only.[1]
- 5. Efficacy Assessment and Endpoint Collection:
- Continue treatment for the specified duration (e.g., 3 weeks).[1]
- Monitor animal body weights throughout the study.[1]
- At the end of the study, euthanize the animals and collect terminal blood and tumor samples for pharmacokinetic and pharmacodynamic analyses.

Protocol 2: Hershberger Assay for Androgen Antagonism

This protocol details the Hershberger assay in castrated male rats to evaluate the in vivo androgen receptor antagonist activity of **JNJ-63576253**.[1]

- 1. Animal Model:
- Use peripubertal male Sprague Dawley rats, castrated at 42-45 days of age.
- 2. Acclimation and Grouping:
- Allow the animals to acclimate for approximately 11 days post-castration.
- Randomize animals into treatment groups (n=6 per group) based on body weight.[6]
- 3. Drug and Hormone Administration:
- Prepare JNJ-63576253 in 20% HPBCD for oral administration.[1][6]
- Prepare testosterone propionate (TP) in corn oil for subcutaneous injection.
- Administer JNJ-63576253 orally once daily at 10, 30, or 50 mg/kg.[1]



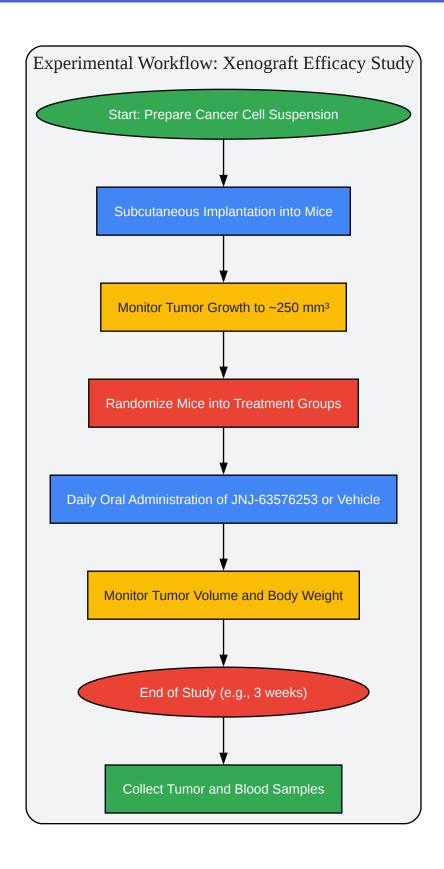




- Co-administer testosterone propionate subcutaneously at 0.4 mg/kg to stimulate androgensensitive organ growth.[1]
- Include a vehicle control group receiving both the oral vehicle and corn oil, and a TP-only control group.[1][6]
- 4. Endpoint Measurement:
- Continue treatment for 10 consecutive days.[1]
- On day 11, euthanize the animals and perform a necropsy.
- Carefully dissect and weigh the androgen-sensitive organs, including the seminal vesicles with coagulating glands (SVCG) and the ventral prostate (VP).[2]

Visualizations

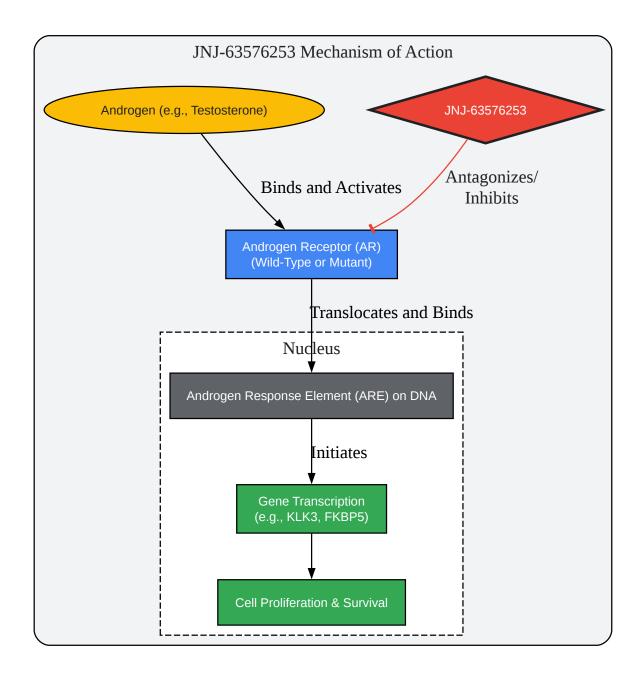




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Caption: Workflow for in vivo xenograft efficacy studies of JNJ-63576253.





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Caption: Simplified signaling pathway showing **JNJ-63576253** antagonism of the Androgen Receptor.

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